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molecular formula C7H12O4 B063367 4-(Hydroxymethyl)oxane-4-carboxylic acid CAS No. 193022-99-0

4-(Hydroxymethyl)oxane-4-carboxylic acid

Cat. No. B063367
M. Wt: 160.17 g/mol
InChI Key: DJYUEJBTYMHEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05932595

Procedure details

To a solution of lithium hydroxide monohydrate (4.46 Kg) in methanol (44 liters) and water (11 Kg) was added ethyl 4-hydroxymethyl-tetrahydropyran-4-carboxylate (8.0 Kg) The mixture was refluxed for 30 minutes, then solvent removed under reduced pressure. The mixture was cooled to 20° C., methyl tert-butyl ether (14.8 Kg) added, stirred for 10 minutes, and allowed to settle. The top organic layer was separated. This was repeated twice more, then the remaining mixture cooled to -10° C., and a solution of 31% hydrochloric acid (13 Kg) in water (3 Kg) added, maintaining the temperature below 5° C. The mixture was extracted several times with tetrahydrofuran, and the combined organic phases dried over magnesium sulfate. Approximately 90% of the tetrahydrofuran was removed, and the remaining solution added to a mixture of hexane (64.5 Kg) and methyl tert-butylether (23.7 Kg) with stirring. The precipitated solid material was filtered off and dried under reduced pressure at 60° C., to give 4-hydroxymethyl-tetrahydropyran-4-carboxylic acid (3.7 Kg), the compound of Formula (9a).
Name
lithium hydroxide monohydrate
Quantity
4.46 kg
Type
reactant
Reaction Step One
Name
Quantity
11 kg
Type
reactant
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
44 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].O.[OH:5][CH2:6][C:7]1([C:13]([O:15]CC)=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>CO>[OH:5][CH2:6][C:7]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
4.46 kg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
11 kg
Type
reactant
Smiles
O
Name
Quantity
8 kg
Type
reactant
Smiles
OCC1(CCOCC1)C(=O)OCC
Name
Quantity
44 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
methyl tert-butyl ether (14.8 Kg) added
CUSTOM
Type
CUSTOM
Details
The top organic layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
the remaining mixture cooled to -10° C.
ADDITION
Type
ADDITION
Details
a solution of 31% hydrochloric acid (13 Kg) in water (3 Kg) added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Approximately 90% of the tetrahydrofuran was removed
ADDITION
Type
ADDITION
Details
the remaining solution added to a mixture of hexane (64.5 Kg) and methyl tert-butylether (23.7 Kg)
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid material was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 kg
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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